Methoctramine

Beschreibung

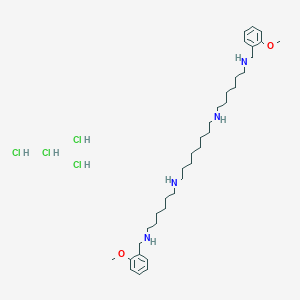

structure given in first source

Eigenschaften

IUPAC Name |

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKGGOUDHGSFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104807-46-7 | |

| Record name | Methoctramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOCTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLO2T99XT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoctramine chemical structure and properties

Methoctramine is a synthetic, long-chain polymethylene tetraamine (B13775644) that has been instrumental in the pharmacological characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is renowned for its high selectivity as a competitive antagonist for the M2 muscarinic receptor subtype, making it an invaluable tool for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, properties, and pharmacological actions, complete with detailed experimental methodologies and pathway visualizations.

Chemical Structure and Properties

This compound's structure consists of a central octamethylene diamine chain linked at both ends to N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl] moieties. This extended and flexible structure is crucial for its interaction with the muscarinic receptors.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine |

| CAS Number | 104807-46-7[1][2] |

| PubChem CID | 4108[1] |

| Chemical Formula | C36H62N4O2[1] |

| SMILES | COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC[1] |

| InChI | InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3[1] |

Physicochemical Properties

Key physicochemical properties of this compound are presented below. Note that it is often supplied and used as a tetrahydrochloride salt.

| Property | Value |

| Molecular Weight | 582.918 g/mol (free base)[1] |

| 728.75 g/mol (tetrahydrochloride)[2] | |

| Appearance | White solid (as hydrate) |

| Solubility | Water: >20 mg/mL |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| pKa | Not reported |

Pharmacological Profile

Mechanism of Action

This compound functions as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1] It binds to the orthosteric site, the same site as the endogenous agonist acetylcholine, thereby preventing receptor activation.[1] This antagonism is reversible and concentration-dependent.

At higher micromolar concentrations, this compound exhibits more complex allosteric properties.[1][3] It can interact with an allosteric site on the M2 receptor, which is topographically distinct from the acetylcholine binding site. This allosteric interaction can negatively modulate the binding of other ligands.[3] Studies suggest a "bitopic" or "dualsteric" binding mode where the this compound molecule simultaneously occupies both the orthosteric and an allosteric site, contributing to its high affinity and selectivity for the M2 receptor.[3]

Receptor Selectivity and Binding Affinity

This compound's primary pharmacological importance stems from its high selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5). This selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. The table below compiles binding affinity data (pKi and pA2) and IC50 values from various studies. Higher pKi/pA2 values and lower IC50 values indicate higher binding affinity.

| Receptor Subtype | Tissue/Cell Line | pKi / pA2 | IC50 (nM) | Selectivity Ratio (vs. M2) |

| M1 | Rat Cortex | - | 92[4] | ~15x |

| M2 | Rat Heart / CHO-K1 cells | 8.00[5] / 7.74-7.93[6] | 6.1[4] | 1x |

| M3 | Rat Submaxillary Gland / Ileum | 5.81-6.20[6] | 770[4] | ~126x |

| M4 | NG108-15 cells | - | 260[4] | ~43x |

| M5 | CHO-K1 cells | - | 217[4] | ~36x |

Signaling Pathways

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Antagonism of the M2 receptor by this compound blocks the canonical signaling cascade initiated by acetylcholine. This prevents the inhibition of adenylyl cyclase, thus maintaining cellular levels of cyclic AMP (cAMP). Furthermore, it prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a key mechanism for slowing heart rate.

Caption: M2 receptor signaling pathway blocked by this compound.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound like this compound for its receptor. A typical protocol involves competition binding between a labeled ligand (radioligand) and the unlabeled test compound (this compound).

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, or CHO-K1 cells transfected with the human CHRM2 gene) are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

-

A fixed amount of membrane preparation.

-

A fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-methylscopolamine ([3H]NMS), at a concentration near its dissociation constant (Kd).

-

Varying concentrations of unlabeled this compound (the competitor).

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) and subtracted from total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Functional Organ Bath Assay

Functional assays measure the physiological response of a tissue to a drug, allowing for the determination of a compound's potency (pA2) as an antagonist. For this compound, its M2 selectivity is often confirmed using isolated guinea pig atria (rich in M2 receptors) and ileum (rich in M3 receptors).

Methodology:

-

Tissue Dissection and Mounting: A guinea pig is humanely euthanized, and the heart is excised. The spontaneously beating right atria (to measure chronotropy) or electrically paced left atria (to measure inotropy) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.

-

Transducer Connection: The tissue is connected via a thread to an isometric force transducer to record contractile force and/or rate.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with the buffer being changed regularly.

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting negative inotropic (force) or chronotropic (rate) effect is recorded.

-

Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of this compound is then added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).

-

Agonist Dose-Response Curve (in presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of this compound. A competitive antagonist like this compound will cause a rightward parallel shift in the dose-response curve.

-

Data Analysis: This procedure is repeated with several different concentrations of this compound. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value, a measure of antagonist potency, is the x-intercept of the Schild regression line.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (hydrate) | TargetMol [targetmol.com]

- 5. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Methoctramine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methoctramine hydrate (B1144303), a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. It covers the compound's discovery, its detailed pharmacological profile, mechanism of action, and a representative synthesis protocol. Furthermore, this guide outlines key experimental procedures for its characterization and visualizes the associated signaling pathways and synthetic workflows.

Introduction and Discovery

This compound, chemically known as N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine, is a polymethylene tetraamine (B13775644) that has garnered significant interest in pharmacology as a highly selective antagonist for the M2 muscarinic acetylcholine receptor.[1] Its discovery was a pivotal step in the classification and understanding of muscarinic receptor subtypes. Primarily used for research purposes, this compound's high affinity and selectivity for the M2 receptor have made it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype, particularly in cardiovascular and airway smooth muscle research.[2][3][4] Its cardioselectivity has led to investigations into its potential as a therapeutic agent for conditions such as bradycardia.[1]

Pharmacological Profile

This compound acts as a competitive antagonist at muscarinic receptors, preventing the binding of the endogenous neurotransmitter acetylcholine.[1] At higher concentrations, it has also been reported to exhibit allosteric properties.[1] Its defining characteristic is its marked selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5).

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities and potency of this compound at various muscarinic receptor subtypes.

Table 1: this compound Binding Affinities at Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity Constant (Ki) in nM (Chinese Hamster Ovary Cells) |

| M1 | 50 |

| M2 | 13.2 |

| M3 | 214 |

| M4 | 31.6 |

| M5 | 135 |

Data sourced from Wikipedia, reflecting competitive binding assays. The lower the Ki value, the higher the binding affinity.[5]

Table 2: Potency of this compound in Functional Assays

| Preparation | Agonist | pA2 Value |

| Guinea Pig Left Atria (M2) | Muscarine/Carbachol | 7.74 - 7.93 |

| Guinea Pig/Rat Ileum (M3) | Muscarine/Carbachol | 5.81 - 6.20 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.[6]

Chemical Synthesis of this compound

The synthesis of this compound, a polymethylene tetraamine, generally involves the alkylation of a central diamine chain with side chains containing the terminal aromatic moieties. A representative synthesis can be conceptualized as a multi-step process involving reductive amination.

Mandatory Visualization: Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound hydrate.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[2][7] Upon activation by an agonist like acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

Mandatory Visualization: M2 Receptor Signaling Pathway

Caption: The inhibitory signaling pathway of the M2 muscarinic receptor.

Experimental Protocols

The following are representative protocols for the characterization of this compound's interaction with muscarinic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the M2 receptor.

Materials:

-

Cell membranes expressing the human M2 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled ("cold") this compound hydrate.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound hydrate in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-NMS (typically at its Kd concentration).

-

Varying concentrations of this compound hydrate (or buffer for total binding, or 1 µM atropine for non-specific binding).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Isolated Guinea Pig Atria

This protocol assesses the functional antagonism of this compound on the negative chronotropic effects of a muscarinic agonist in isolated cardiac tissue.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Muscarinic agonist (e.g., Carbachol).

-

This compound hydrate.

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a guinea pig and dissect out the heart.

-

Isolate the spontaneously beating right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.

-

Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Record the baseline heart rate.

-

Generate a cumulative concentration-response curve for the agonist (Carbachol) by adding increasing concentrations to the bath and recording the decrease in heart rate.

-

Wash out the agonist and allow the preparation to return to the baseline rate.

-

Introduce a fixed concentration of this compound hydrate into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for Carbachol.

-

The concentration-response curve for Carbachol will be shifted to the right in the presence of this compound.

-

Repeat steps 6-9 with different concentrations of this compound.

-

Construct a Schild plot to determine the pA2 value, which quantifies the potency of this compound as a competitive antagonist.

Conclusion

This compound hydrate remains a cornerstone pharmacological tool for the study of M2 muscarinic receptors. Its high selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. A thorough understanding of its synthesis, pharmacological properties, and the signaling pathways it modulates is essential for researchers in the fields of pharmacology, drug discovery, and molecular biology. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polymethylene tetraamine backbone as template for the development of biologically active polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of poly(enetetramine)s: a new strategy for the synthesis of conjugated polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9683014B2 - Dipeptide mimetics of NGF and BDNF neurotrophins - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Methoctramine's Selectivity for Muscarinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective binding profile of methoctramine for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Quantitative Analysis of this compound's Binding Affinity

This compound is a well-characterized competitive antagonist of muscarinic acetylcholine receptors, exhibiting a notable preference for the M2 subtype.[1][2] Its selectivity is crucial for dissecting the physiological and pathological roles of individual muscarinic receptor subtypes. The binding affinity of this compound is typically determined through radioligand competition binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of the antagonist's binding affinity, with a lower Ki value indicating a higher affinity.

The affinity of this compound for each of the five human muscarinic receptor subtypes, often expressed in Chinese Hamster Ovary (CHO) cells, has been quantified.[3][4] This allows for a direct comparison of its binding profile across the receptor family.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity (fold) over M2 |

| M1 | 50[3] | 3.8x lower |

| M2 | 13.2[3] | - |

| M3 | 214[3] | 16.2x lower |

| M4 | 31.6[3] | 2.4x lower |

| M5 | 135[3] | 10.2x lower |

Note: The Ki values are derived from studies using Chinese hamster ovary cells expressing the respective human muscarinic receptor subtypes.[3] Selectivity is calculated as the ratio of the Ki for the indicated subtype to the Ki for the M2 receptor.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified into two families based on their G protein coupling: the M1, M3, and M5 receptors, which primarily couple to Gq/11 proteins, and the M2 and M4 receptors, which preferentially couple to Gi/o proteins.

Upon activation by acetylcholine or other agonists, these receptors initiate distinct intracellular signaling cascades:

-

M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o proteins can also directly modulate the activity of various ion channels.

Experimental Protocols

The determination of this compound's selectivity for muscarinic receptor subtypes relies on robust and well-defined experimental methodologies. The following sections detail the core protocols for radioligand binding assays and functional GTPγS binding assays.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled antagonist, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[5][6]

Objective: To determine the Ki of this compound at each muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled antagonist: this compound.

-

Non-specific binding control: A high concentration of a non-selective muscarinic antagonist (e.g., atropine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the final membrane pellet in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membranes, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 1 µM atropine).

-

Competition: Add cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by an agonist. It can be used to determine the potency of an antagonist, like this compound, by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[7][8][9]

Objective: To determine the functional antagonist potency of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).

Materials:

-

Cell membranes prepared from cells expressing M2 or M4 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist: A muscarinic agonist such as carbachol.

-

Antagonist: this compound.

-

GDP (Guanosine diphosphate).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, prepare a membrane fraction from cells expressing the M2 or M4 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes with varying concentrations of this compound and a fixed concentration of the agonist (e.g., its EC80). Also include GDP in the reaction mixture.

-

Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[10]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.[9]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound as a function of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

-

The antagonist's affinity (Kb) can be calculated from the IC50 value using the Cheng-Prusoff equation, adapted for functional assays.

-

Conclusion

This compound is a valuable pharmacological tool due to its pronounced selectivity for the M2 muscarinic receptor subtype. This selectivity allows for the targeted investigation of M2 receptor function in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important antagonist. A thorough understanding of its binding profile and the methodologies used to determine it is essential for the accurate interpretation of experimental results and the development of novel therapeutics targeting the muscarinic receptor system.

References

- 1. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Pharmacological characterization of acetylcholine-stimulated [35S]-GTP gamma S binding mediated by human muscarinic m1-m4 receptors: antagonist studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Negative cooperativity in binding of muscarinic receptor agonists and GDP as a measure of agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methoctramine: A Technical Guide to its Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoctramine is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. Due to a notable lack of publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound, this document will focus exclusively on its pharmacodynamic properties.

Pharmacodynamics

This compound exhibits high affinity and selectivity for the M2 muscarinic receptor, which is predominantly found in the heart and presynaptically on neurons.[1][5] Its antagonistic action at these receptors leads to a range of physiological effects, most notably an increase in heart rate by blocking the negative chronotropic effects of acetylcholine.[1]

Receptor Binding Affinity

The binding affinity of this compound for various muscarinic receptor subtypes has been characterized in numerous studies. The data consistently demonstrates its preference for the M2 subtype.

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| M1 | Rat Cortex | [3H]Pirenzepine | 50 | 7.30 | [1] |

| M2 | Rat Heart | [3H]AF-DX 116 | 13.2 | 7.88 | [1] |

| M3 | Rat Submaxillary Gland | [3H]4-DAMP | 214 | 6.67 | [1] |

| M4 | NG 108-15 Cells | [3H]NMS | 31.6 | 7.50 | [1] |

| M2 | Bovine Tracheal Smooth Muscle | [3H]QNB | - | 8.00 ± 0.04 | [6] |

Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a fixed concentration of radioligand. pKi: The negative logarithm of the Ki value.

Functional Antagonism

The functional antagonism of this compound has been assessed in various isolated tissue preparations. The pA2 value is a measure of the potency of a competitive antagonist.

| Tissue Preparation | Species | Agonist | pA2 Value | Reference |

| Spontaneously Beating Right Atria (Rate) | Guinea Pig | Carbachol | 7.85 ± 0.04 | [5] |

| Spontaneously Beating Right Atria (Force) | Guinea Pig | Carbachol | 7.93 ± 0.05 | [5] |

| Paced Left Atria (Force) | Guinea Pig | Carbachol | 7.74 ± 0.05 | [5] |

| Ileum | Guinea Pig | Carbachol | 6.20 ± 0.03 | [5] |

| Trachea | Guinea Pig | Carbachol | 6.08 ± 0.05 | [7] |

| Oesophageal Muscularis Mucosae | Guinea Pig | Carbachol | 6.03 ± 0.09 | [7] |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the M2 muscarinic receptor.[1] At higher concentrations, allosteric properties have also been described.[1][2] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/Go proteins.

Cardiac M2 Receptor Signaling

In the heart, activation of M2 receptors by acetylcholine leads to a decrease in heart rate (negative chronotropy) and force of contraction (negative inotropy).[1] This is mediated through the Gi protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and through the βγ-subunit of the G-protein, which directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK). This compound blocks these effects by preventing acetylcholine from binding to the M2 receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of GTPase activity of Gi proteins and decreased agonist affinity at M2 muscarinic acetylcholine receptors by spermine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Methoctramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoctramine is a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Its selectivity for the M2 subtype, which is predominantly expressed in the heart and presynaptically on autonomic and central neurons, has made it a valuable pharmacological tool for differentiating muscarinic receptor subtypes and investigating their physiological roles.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding properties, functional effects, and the experimental protocols used for its evaluation.

Pharmacological Profile

This compound acts as a competitive antagonist at muscarinic receptors, preventing the binding of the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists.[1] At higher concentrations, it also exhibits allosteric properties.[1][4] Its high affinity and selectivity for the M2 receptor are attributed to a unique binding mechanism that involves simultaneous interaction with both the orthosteric and an allosteric binding site.[4][5]

Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays, typically using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) | pKi | Cell Line | Reference |

| M1 | 158 | 6.80 | CHO | [2] |

| M2 | 1.6 | 8.80 | CHO | [2] |

| M3 | 251 | 6.60 | CHO | [2] |

| M4 | 126 | 6.90 | CHO | [2] |

| M5 | 100 | 7.00 | CHO | [2] |

| M2 (Bovine Tracheal Smooth Muscle) | - | 8.00 +/- 0.04 | - | [6] |

Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes.

Functional Antagonism

The antagonist potency of this compound is often quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. Schild analysis is a common method used to determine the pA2 value and to confirm competitive antagonism.

| Tissue/Preparation | Agonist | pA2 | Reference |

| Guinea Pig Atria (M2) | Carbachol | 7.7 - 7.9 | [7] |

| Guinea Pig Ileum (M3) | Carbachol | 5.8 - 6.2 | [7] |

| Human Colon (Circular Muscle, M3) | Carbachol | - | [8] |

| Human Colon (Longitudinal Muscle, M3) | Carbachol | - | [8] |

Table 2: Functional Antagonist Potency (pA2) of this compound.

Experimental Protocols

Radioligand Binding Assay ([3H]-NMS)

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing the muscarinic receptor subtype of interest.

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate a fixed concentration of [3H]-NMS with varying concentrations of this compound in the presence of the membrane preparation.

-

Incubations are typically carried out in a 96-well plate format at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

This protocol outlines the steps for performing a Schild analysis to determine the pA2 value of this compound.

Materials:

-

Isolated tissue preparation (e.g., guinea pig atria or ileum) in an organ bath.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Data acquisition system to measure tissue response (e.g., contraction or heart rate).

Procedure:

-

Obtain a cumulative concentration-response curve for the agonist alone.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined equilibration period.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 2-4 with at least two other concentrations of this compound.

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways

This compound primarily exerts its effects by antagonizing M2 muscarinic receptors. M2 receptors are coupled to inhibitory G proteins (Gi/o).

Canonical M2 Receptor Signaling Pathway:

-

Acetylcholine (or another agonist) binds to the M2 receptor.

-

The M2 receptor activates the associated Gi/o protein.

-

The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

The βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability (e.g., slowing of the heart rate).

This compound, by blocking the M2 receptor, prevents these downstream signaling events.

Allosteric Interaction: At high concentrations, this compound can bind to an allosteric site on the M2 receptor, which is distinct from the orthosteric acetylcholine binding site.[4][5] This allosteric binding can negatively modulate the binding of orthosteric ligands.[4] For instance, it has been shown to slow the dissociation rate of [3H]-NMS from the receptor.[7]

Conclusion

This compound is a potent and selective M2 muscarinic receptor antagonist with a complex mechanism of action involving both competitive and allosteric interactions. The in vitro characterization of this compound through radioligand binding assays and functional antagonism studies has been instrumental in understanding the pharmacology of muscarinic receptors. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and other muscarinic receptor ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding and functional characterization of the cardioselective muscarinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoctramine: A Technical Guide to a Selective M2 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Methoctramine, a polymethylene tetraamine, has emerged as a critical pharmacological tool for the study of muscarinic acetylcholine (B1216132) receptors due to its notable selectivity for the M2 subtype. This technical guide provides a comprehensive overview of this compound, focusing on its binding and functional characteristics, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Properties of this compound

This compound acts as a competitive antagonist at muscarinic receptors, with a significantly higher affinity for the M2 receptor subtype compared to M1, M3, M4, and M5 receptors. This selectivity has been demonstrated in a variety of in vitro and in vivo studies, making it an invaluable agent for dissecting the physiological and pathological roles of M2 receptors. At higher concentrations, allosteric properties of this compound have also been described.

Data Presentation: Quantitative Analysis of this compound's Selectivity

The selectivity of this compound is quantified through binding affinity (Ki) and antagonist potency (pA2 or IC50) values. The following tables summarize key quantitative data from various studies, highlighting the compound's preference for the M2 receptor.

| Binding Affinity (pKi) of this compound at Muscarinic Receptor Subtypes | ||||

| Receptor Subtype | pKi Value | Tissue/Cell Line | Radioligand | Reference |

| M1 | 6.91 ± 0.03 | Bovine Tracheal Smooth Muscle | [3H]QNB | |

| M2 | 8.00 ± 0.04 | Bovine Tracheal Smooth Muscle | [3H]QNB | |

| M3 | Not explicitly provided in this study | |||

| M4 | Not explicitly provided in this study | |||

| M5 | Not explicitly provided in this study |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Functional Antagonist Potency (pA2) of this compound | |||

| Receptor Subtype & Tissue | pA2 Value | Agonist Used | Reference |

| M2 (Guinea Pig Atria - rate) | 7.74 | Carbachol | |

| M2 (Guinea Pig Atria - force) | 7.93 | Carbachol | |

| M3 (Guinea Pig Ileum) | 6.20 | Carbachol | |

| M3 (Rat Ileum) | 5.81 | Carbachol |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The characterization of this compound's selective M2 antagonism relies on well-defined experimental methodologies. Below are detailed protocols for key experiments.

Radioligand Binding Assay for Determining this compound's Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes using a competitive binding assay.

1. Membrane Preparation:

- Homogenize tissues or cells expressing the target muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

2. Competitive Binding Assay:

- In a 96-well plate, set up the assay in triplicate.

- To each well, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) that binds to the target receptor.

- Add increasing concentrations of unlabeled this compound to the wells.

- To determine non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to a separate set of wells.

- Add the membrane preparation to initiate the binding reaction.

- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

- Place the filters in scintillation vials with scintillation fluid.

- Measure the radioactivity using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the logarithm of the this compound concentration.

- Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Adenylyl Cyclase Inhibition

This protocol describes a functional assay to determine the antagonist potency of this compound on M2 receptor-mediated inhibition of adenylyl cyclase.

1. Cell Culture and Treatment:

- Culture cells expressing the M2 muscarinic receptor.

- Pre-incubate the cells with increasing concentrations of this compound for a specified period.

- Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

2. cAMP Measurement:

- Lyse the cells to release intracellular contents.

- Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

3. Data Analysis:

- Plot the agonist-induced inhibition of cAMP production as a function of the agonist concentration in the presence and absence of different concentrations of this compound.

- Determine the EC50 of the agonist in the absence and presence of this compound.

- Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key concepts related to this compound's action and characterization.

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining antagonist affinity via radioligand binding assay.

Caption: Logical relationship of this compound's binding affinity for muscarinic receptor subtypes.

Conclusion

This compound's high selectivity for the M2 muscarinic receptor makes it an indispensable tool in pharmacology and neuroscience. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of M2 receptor function in health and disease. Its well-characterized properties allow for the precise dissection of M2-mediated signaling pathways, contributing to a deeper understanding of cholinergic transmission and the development of novel therapeutics.

An In-depth Technical Guide to Early-Stage Research Involving Methoctramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research involving Methoctramine, a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. The content herein is curated for professionals in pharmacology and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key molecular and experimental processes.

Introduction

This compound is a polymethylene tetraamine (B13775644) that acts as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1][2] Its cardioselectivity has made it a valuable tool in differentiating muscarinic receptor subtypes and investigating their physiological roles.[3] At higher concentrations, this compound also exhibits allosteric properties, adding a layer of complexity to its pharmacological profile.[2][4] This guide delves into the core aspects of early-stage research with this compound, focusing on its mechanism of action, receptor binding characteristics, and functional effects in various experimental models.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at M2 muscarinic receptors.[2] However, its interaction with the M2 receptor is more intricate than simple competitive binding. Research suggests a dual, bitopic binding mode where this compound interacts with both the orthosteric and an allosteric site on the M2 receptor simultaneously.[5][6] This dual interaction is thought to be responsible for its high affinity and selectivity for the M2 subtype.[5][6]

At micromolar concentrations, this compound can also act as a negative allosteric modulator, slowing the dissociation of other orthosteric ligands.[7] This allosteric effect is a critical consideration in the design and interpretation of experiments involving high concentrations of the compound.

Signaling Pathways

The M2 muscarinic receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that canonically couples to inhibitory G proteins (Gi/o). Activation of the M2 receptor by an agonist like acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, a key mechanism in its cardiac effects.[9] Non-canonical signaling pathways involving the PI3K/Akt/mTORC1 axis have also been implicated downstream of M2 receptor activation.[8][10]

Quantitative Data

The selectivity of this compound for the M2 muscarinic receptor subtype is evident from its binding affinities (pKi) and antagonist potencies (pA2) determined in various tissues and cell lines.

| Receptor Subtype | Tissue/Cell Line | pKi | Reference(s) |

| M1 | Rat Cerebral Cortex | ~6.8 | [11] |

| Bovine Tracheal Smooth Muscle | 6.91 | [12] | |

| M2 | Rat Heart | ~8.0 | [11] |

| Bovine Tracheal Smooth Muscle | 8.00 | [12] | |

| M3 | Rat Submandibular Gland | ~6.2 | [11] |

| M4 | - | - | - |

| M5 | - | - | - |

Table 1: this compound Binding Affinities (pKi) for Muscarinic Receptor Subtypes.

| Tissue Preparation | Agonist | pA2 | Reference(s) |

| Guinea Pig Left Atria | Carbachol/Muscarine | 7.74 - 7.93 | [1] |

| Guinea Pig Ileum | Carbachol | 5.81 - 6.20 | [1] |

| Guinea Pig Ileal Smooth Muscle Cells | Carbachol | 8.1 | [13] |

| Guinea Pig Trachea | - | 6.08 | [14] |

| Guinea Pig Oesophageal Muscularis Mucosae | - | 6.03 | [14] |

Table 2: Antagonist Potency (pA2) of this compound in Functional Assays.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for muscarinic receptors using the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).

Objective: To determine the Ki of this compound at muscarinic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing muscarinic receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

This compound hydrochloride

-

Assay Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)

-

Atropine (B194438) (for determining non-specific binding)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of [3H]-NMS (typically at or below its Kd).

-

Increasing concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of atropine (e.g., 1-10 µM).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Guinea Pig Atria

This protocol describes a method to assess the antagonist effect of this compound on the negative inotropic and chronotropic effects of a muscarinic agonist in isolated guinea pig atria.

Objective: To determine the pA2 of this compound against a muscarinic agonist in a cardiac tissue preparation.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Carbachol or other suitable muscarinic agonist

-

This compound hydrochloride

-

Organ bath with temperature control and aeration

-

Force transducer and recording system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect out the heart. Isolate the left and right atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The left atrium is typically paced electrically, while the right atrium is allowed to beat spontaneously.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the change in contractile force (left atrium) or beat rate (right atrium).

-

Antagonist Incubation: Wash out the agonist and allow the tissue to recover. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Schild Analysis: Repeat steps 4 and 5 with several different concentrations of this compound. Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.[15][16]

In Vivo Studies in Anesthetized Rats

This protocol outlines a general procedure to evaluate the effects of this compound on cardiovascular parameters in an anesthetized rat model.

Objective: To assess the in vivo selectivity of this compound for cardiac M2 receptors.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Catheters for intravenous administration and blood pressure monitoring

-

ECG electrodes and recording system

-

Muscarinic agonist (e.g., methacholine)

-

This compound hydrochloride

Procedure:

-

Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure measurement. Attach ECG electrodes to monitor heart rate.

-

Baseline Measurements: After a stabilization period, record baseline blood pressure and heart rate.

-

Agonist Challenge: Administer a dose of a muscarinic agonist (e.g., methacholine) that produces a submaximal bradycardic and hypotensive response.

-

This compound Administration: After the effects of the agonist have subsided and cardiovascular parameters have returned to baseline, administer a dose of this compound intravenously.

-

Repeat Agonist Challenge: After a suitable interval, repeat the agonist challenge and record the changes in blood pressure and heart rate.

-

Data Analysis: Compare the agonist-induced responses before and after the administration of this compound to determine its antagonistic effect on heart rate (mediated by cardiac M2 receptors) and blood pressure.

Visualization of Molecular Interactions

The unique binding characteristics of this compound can be visualized to better understand its selectivity and dual-mode of action.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of M2 muscarinic receptors. Its high selectivity, coupled with its interesting allosteric properties, provides a unique profile for investigating the roles of M2 receptors in both physiological and pathological contexts. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals embarking on early-stage research with this important compound. A thorough understanding of its complex mechanism of action is crucial for the accurate interpretation of experimental results and the design of novel therapeutic agents targeting muscarinic receptors.

References

- 1. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding and functional characterization of the cardioselective muscarinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 16. Schild equation - Wikipedia [en.wikipedia.org]

Methoctramine: A Technical Guide for Investigating Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoctramine, a polymethylene tetraamine (B13775644), is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] Its remarkable selectivity for the M2 subtype over other muscarinic receptors (M1, M3, M4, and M5) has established it as an invaluable pharmacological tool for dissecting the complex roles of cholinergic signaling in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and a discussion of its application in elucidating cholinergic pathways.

Introduction to this compound

This compound is a synthetic compound that has been instrumental in characterizing the heterogeneity of muscarinic receptors.[5][6] Its high affinity and selectivity for the M2 receptor, which is predominantly expressed in the heart and on presynaptic terminals of cholinergic nerves, allows for the specific investigation of M2 receptor-mediated functions.[1][7] In the heart, M2 receptors are crucial for regulating cardiac rate and force of contraction.[1][7][8] Presynaptically, they act as autoreceptors, inhibiting the release of acetylcholine (ACh).[7] Understanding the structure-activity relationships of this compound and its analogs has been a key area of research, with modifications to its polymethylene chain and terminal nitrogen substituents influencing its affinity and selectivity for both muscarinic and nicotinic receptors.[9][10][11][12][13]

Mechanism of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the M2 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine.[1] At higher concentrations, this compound can also exhibit allosteric properties, binding to a secondary site on the receptor which can modulate the binding of other ligands.[1][14][15] Studies have revealed that this compound's high-affinity binding to M2 receptors involves simultaneous interaction with both the orthosteric and an allosteric site located between the second and third extracellular loops.[15][16] This dual interaction is thought to contribute to its high selectivity for the M2 subtype.[15]

The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[7][8] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][17] The βγ-subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on cellular excitability.[7] Furthermore, M2 receptor activation can modulate other signaling pathways, including the PI3K/AKT/mTORC1 pathway.[17][18] By blocking the initial binding of acetylcholine, this compound prevents the initiation of these downstream signaling cascades.

Quantitative Pharmacological Data

The selectivity of this compound for the M2 muscarinic receptor subtype is evident from its binding affinities (Ki) and functional potencies (pA2) determined in various experimental systems. The following tables summarize key quantitative data for this compound across different muscarinic receptor subtypes.

Table 1: Binding Affinities (pKi) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi Value | Reference |

| M2 | Bovine Tracheal Smooth Muscle | [3H]QNB | 8.00 ± 0.04 | [19] |

| M1 | - | - | - | - |

| M3 | - | - | - | - |

| M4 | - | - | - | - |

Table 2: Functional Antagonist Potencies (pA2) of this compound

| Receptor Subtype | Preparation | Agonist | pA2 Value | Reference |

| M2 | Guinea Pig Left Atria | Carbachol (B1668302)/Muscarine | 7.74 - 7.93 | [5] |

| M3 | Guinea Pig/Rat Ileum | Carbachol/Muscarine | 5.81 - 6.20 | [5] |

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The significant difference in pA2 values between atrial (M2) and ileal (M3) preparations highlights the M2 selectivity of this compound.

Experimental Protocols

The following sections provide generalized methodologies for key experiments utilizing this compound to investigate cholinergic pathways. Specific parameters may need to be optimized depending on the experimental setup and tissue or cell type.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for different muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

-

A suitable radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates containing the muscarinic receptors.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of this compound (typically from 10^-10 M to 10^-4 M).

-

Incubation: Add the membrane preparation to the tubes and incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Isolated Tissue Bath)

Functional assays in isolated tissues are used to assess the antagonist potency of this compound on physiological responses mediated by muscarinic receptors.

Objective: To determine the pA2 value of this compound against an agonist-induced response in an isolated tissue.

Materials:

-

Isolated tissue preparation (e.g., guinea pig atria for M2 receptors, guinea pig ileum for M3 receptors).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

A muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound hydrochloride.

-

Isotonic transducer and data acquisition system.

Protocol:

-

Tissue Preparation: Dissect and mount the tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with regular washing.

-

Control Response: Obtain a cumulative concentration-response curve to the agonist.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a specific period (e.g., 30-60 minutes).

-

Second Response Curve: Obtain a second cumulative concentration-response curve to the agonist in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value.

In Vivo Studies

In vivo studies are crucial for understanding the physiological effects of this compound in a whole organism.

Objective: To investigate the effect of this compound on M2 receptor-mediated physiological responses in vivo.

Example: Inhibition of Bradycardia in Anesthetized Rats [2] Materials:

-

Anesthetized rats.

-

Cannulas for intravenous administration and blood pressure monitoring.

-

ECG recording equipment.

-

A muscarinic agonist (e.g., methacholine (B1211447) or muscarine).

-

This compound hydrochloride.

Protocol:

-

Animal Preparation: Anesthetize the rat and insert cannulas for drug administration and physiological monitoring.

-

Baseline Measurement: Record baseline heart rate and blood pressure.

-

Agonist-Induced Bradycardia: Administer the muscarinic agonist intravenously and record the resulting decrease in heart rate (bradycardia).

-

This compound Administration: Administer a specific dose of this compound intravenously.

-

Post-Antagonist Challenge: After a suitable time, re-administer the muscarinic agonist and record the heart rate response.

-

Data Analysis: Compare the magnitude of the agonist-induced bradycardia before and after the administration of this compound to determine its inhibitory effect. Dose-response curves can be generated by using different doses of this compound.

Visualizing Cholinergic Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the M2 muscarinic receptor and the point of intervention by this compound.

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay using this compound.

Applications in Cholinergic Research and Drug Development

This compound's high selectivity for the M2 receptor has made it an indispensable tool for:

-

Characterizing M2 receptor function: It has been used extensively to elucidate the role of M2 receptors in the cardiovascular system, including the control of heart rate and contractility.[1][2][3][20][21]

-

Investigating presynaptic modulation: Researchers use this compound to study the role of M2 autoreceptors in regulating acetylcholine release in both the central and peripheral nervous systems.[11]

-

Differentiating muscarinic receptor subtypes: Its selectivity allows for the pharmacological dissection of responses mediated by different muscarinic receptor subtypes in tissues where multiple subtypes are expressed, such as the airways.[7][22][23]

-